

# IP2015 (Pudafensine) Phase II Clinical Trial Comparison for Erectile Dysfunction

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## Compound of Interest

Compound Name: IP2015

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A detailed analysis of the Phase IIa and Phase IIb clinical trial results for **IP2015** (pudafensine), a novel monoamine reuptake inhibitor for the treatment of erectile dysfunction (ED).

This guide provides a comprehensive comparison of the Phase IIa and Phase IIb clinical trial findings for **IP2015**, a drug candidate developed by Initiator Pharma. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the product's performance.

## Data Presentation

The following tables summarize the key quantitative and qualitative data from the Phase IIa and Phase IIb clinical trials of **IP2015** in patients with erectile dysfunction.

Table 1: Phase IIa Clinical Trial Summary

Parameter	Details
Study Phase	Phase IIa Proof-of-Concept
Patient Population	12 patients with severe Erectile Dysfunction (ED) who do not respond to currently available treatment. <a href="#">[1]</a>
Study Design	Exploratory, cross-over study design where patients received a single dose of either IPED2015 or placebo. <a href="#">[1]</a>
Primary Objective	To evaluate the efficacy of a single administration of IPED2015. <a href="#">[2]</a>
Key Efficacy Endpoints	Statistically significant improvements on key efficacy endpoints. <a href="#">[2]</a>
Safety Findings	No observations of critical adverse events were recorded, consistent with Phase I results. <a href="#">[2]</a>

Table 2: Phase IIb Clinical Trial Summary

Parameter	Details
Study Phase	Phase IIb
Patient Population	130 male patients with moderate to severe erectile dysfunction (ED).[3][4] An abstract reported on a population of 130 subjects, with 45 in the placebo group, 42 in the 5 mg IP2015 group, and 43 in the 10 mg IP2015 group.[5][6][7]
Study Design	Randomized, double-blind, placebo-controlled, parallel-dosing group trial.[3][4]
Dosage	Low and high doses of pudafensine (5 mg and 10 mg) and placebo administered as a single dose once weekly for 4 weeks.[3][4][5][6][7]
Primary Objective	To investigate the effects of pudafensine on the ability to develop and maintain an erection.[4][8]
Primary Efficacy Endpoint	Statistically significant improvement in the International Index of Erectile Function (IIEF-15) Questionnaire. Specifically, the IIEF-15 Question 3 score showed a statistically significant increase for the 5 mg IP2015 group at week 3 compared to placebo (p=0.046) and baseline (p=0.034).[4][5][6][7][9]
Secondary Efficacy Endpoints	Several other clinical endpoints related to improved intercourse activities (from IIEF-15) demonstrated significant effects compared to baseline.[4][8] For the 5 mg dose, there was a statistically significant increase in the adjusted mean for the IIEF-15 Question 4 score compared to baseline (P = 0.0096) at the follow-up visit, though this was not statistically significant compared to placebo.[5][6][7]
Safety Findings	The frequency and type of adverse effects were mild to moderate and comparable to the placebo

group, with no critical safety observations reported.[4][8][10] Treatment-emergent adverse effects for the 5 mg dose were comparable to placebo and included headache, dizziness, and nausea, which were dose-dependent, mild, and moderate.[5][6][7]

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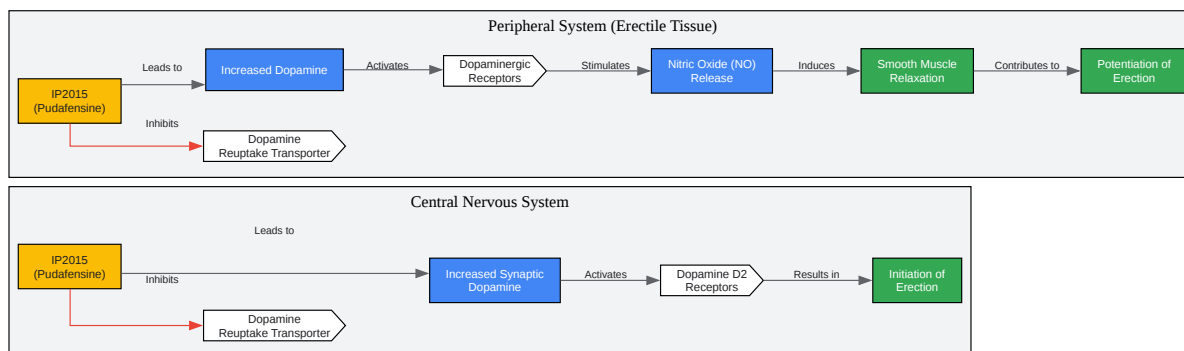
## Experimental Protocols

**Phase IIa Study:** The Phase IIa trial was an exploratory, proof-of-concept study with a cross-over design. It included 12 patients with severe ED who were non-responders to existing treatments.[1] Each patient received a single dose of IPED2015 and a placebo at different times to assess the drug's effect.[1]

**Phase IIb Study:** The Phase IIb trial was a more extensive, randomized, double-blind, placebo-controlled study with a parallel-group design, involving 130 male patients with moderate to severe ED.[3][4] Participants were divided into three arms, receiving either a low dose (5 mg), a high dose (10 mg) of pudafensine, or a placebo.[3][5][6][7] The treatment was administered as a single oral dose once a week for four weeks.[4][8] The primary efficacy endpoints were based on the International Index of Erectile Function (IIEF-15) questionnaire, with safety and pharmacokinetics also being assessed.[4][9]

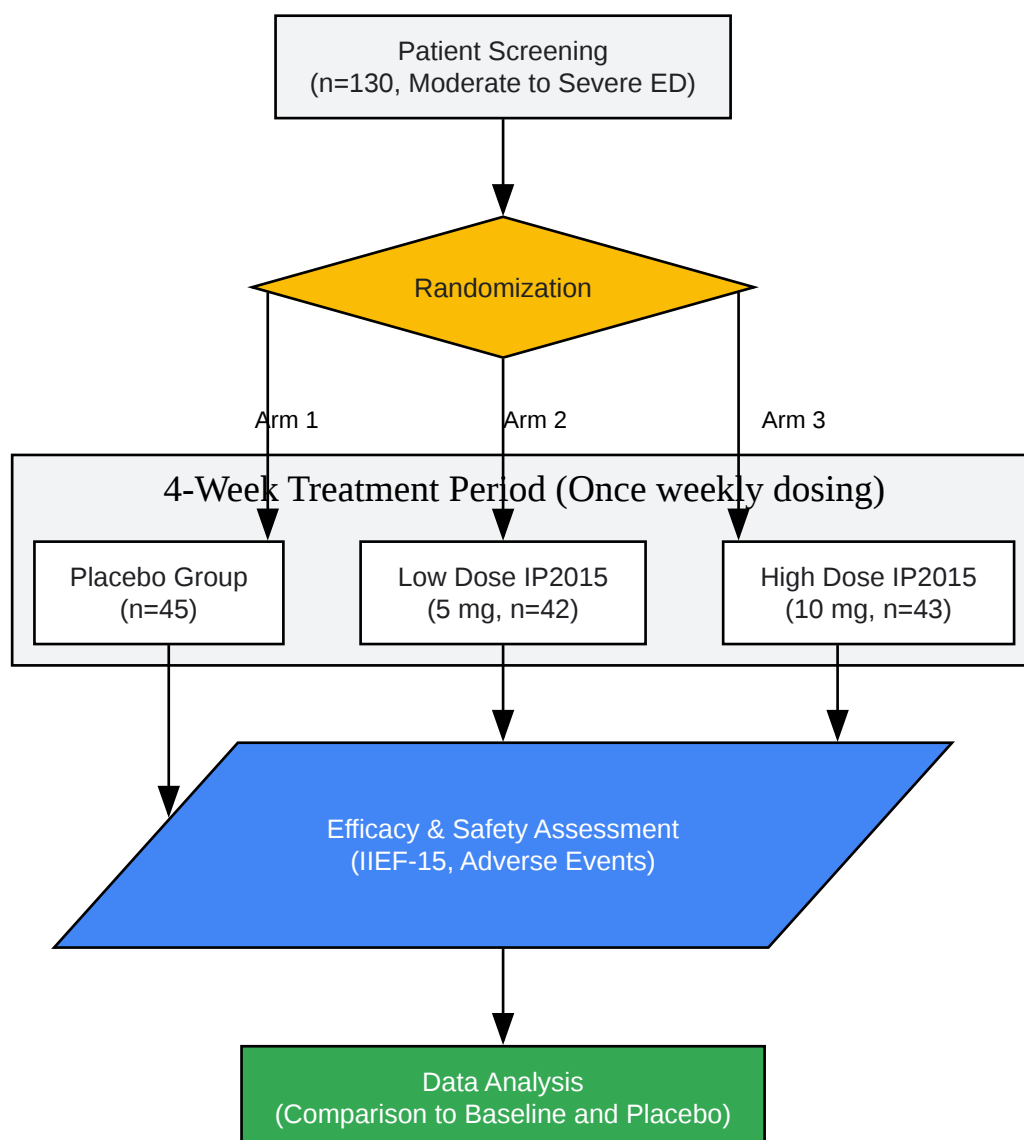
## Mandatory Visualization

The following diagrams illustrate the proposed signaling pathway of **IP2015** and the general workflow of the Phase IIb clinical trial.



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Caption: Proposed dual-action signaling pathway of **IP2015** (pudafensine) in the central and peripheral nervous systems.



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Caption: Simplified workflow of the **IP2015** Phase IIb clinical trial.

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